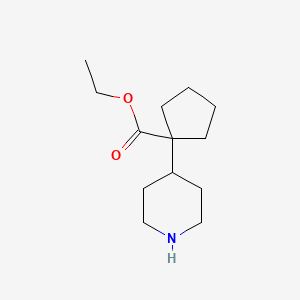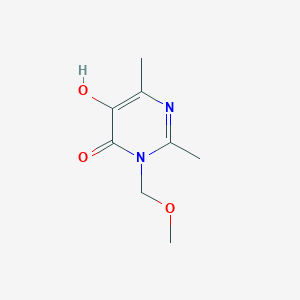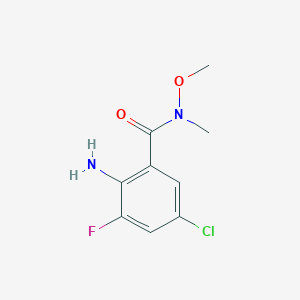
3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid is an organic compound that belongs to the cinnamic acid derivatives family It is characterized by the presence of a methoxy group at the 4-position and two methyl groups at the 2 and 5 positions on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base such as pyridine. The reaction mixture is heated under reflux for a specific period, followed by acidification to yield the desired product . The reaction conditions are as follows:
Reagents: 4-methoxybenzaldehyde, malonic acid, pyridine
Conditions: Reflux for 90 minutes, followed by acidification with concentrated hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the reaction conditions may be adjusted to suit industrial requirements .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, yielding saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Industry: It is used in the production of pharmaceuticals, cosmetics, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may exert antimicrobial effects by interacting with the cell membrane and disrupting its integrity . In cancer research, it may inhibit the growth of cancer cells by interfering with specific signaling pathways and inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid can be compared with other cinnamic acid derivatives, such as:
3-Methoxy-4-hydroxycinnamic acid: Known for its antioxidant properties and potential use in treating neurological disorders.
3,4-Dimethoxycinnamic acid: Studied for its ability to prevent amyloid transformation in Parkinson’s disease.
3-Methoxy-4-acetamidoxycinnamic acid: Investigated for its antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H14O3/c1-8-7-11(15-3)9(2)6-10(8)4-5-12(13)14/h4-7H,1-3H3,(H,13,14) |
InChI-Schlüssel |
IOIBAKWPAAWBAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)C)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[4-(4-Nitro-phenyl)-butyl]-1H-[1,2,3]triazole](/img/structure/B8327041.png)
![Benzhydryl (9-(2-(4-(benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-6-oxo-6,9-dihydro-1H-purin-2-yl)carbamate](/img/structure/B8327054.png)

![2,3-Dihydro-1H-3a,6-diaza-cyclopenta[a]indene](/img/structure/B8327065.png)


